Cas no 25948-11-2 (5-Nitro-2-(n-propylamino)pyridine)
5-Nitro-2-(n-propylamino)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Nitro-2-(n-propylamino)-pyridine
- N-(5-Nitropyridyl)propylamine
- 5-Nitro-2-(n-propylamino)pyridine
- 5-Nitro-2-N-(propylamino)pyridine
- 5-nitro-N-propylpyridin-2-amine
- (5-nitro-pyridin-2-yl)-propyl-amine
- 2-n-Propylamino-5-nitro-pyridin
- 5-Nitro-2-n-propylaminopyridine
- SCHEMBL5650522
- AKOS008995231
- UNII-QD6TLK7K42
- FT-0638559
- DTXSID00180614
- NS00027996
- A818100
- 2-[4-(HYDROXYMETHYL)-2-NITROPHENOXY]ACETICACIDMETHYLESTER
- 5-nitro-N-propyl-pyridin-2-amine
- MFCD00084819
- CS-0207057
- EINECS 247-357-0
- SB53157
- BS-22136
- QD6TLK7K42
- 5-nitro-N-propyl-2-pyridinamine
- 25948-11-2
- 2-Pyridinamine, 5-nitro-N-propyl-
- DB-046799
-
- MDL: N183219
- Inchi: 1S/C8H11N3O2/c1-2-5-9-8-4-3-7(6-10-8)11(12)13/h3-4,6H,2,5H2,1H3,(H,9,10)
- InChI Key: KZWODZHPEMBNTR-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=C(C=C1)NCCC)=O
Computed Properties
- Exact Mass: 181.08500
- Monoisotopic Mass: 181.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.9
- Topological Polar Surface Area: 70.7A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.2444 (rough estimate)
- Melting Point: 94-96 °C
- Boiling Point: 314.3°C (rough estimate)
- Flash Point: 148.6°C
- Refractive Index: 1.7400 (estimate)
- PSA: 70.74000
- LogP: 2.40790
- Solubility: Not determined
5-Nitro-2-(n-propylamino)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Nitro-2-(n-propylamino)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183155-25g |
5-Nitro-N-propylpyridin-2-amine |
25948-11-2 | 95% | 25g |
$386.12 | 2023-09-02 | |
| TRC | N497253-10mg |
5-Nitro-2-(n-propylamino)pyridine |
25948-11-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N497253-50mg |
5-Nitro-2-(n-propylamino)pyridine |
25948-11-2 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N497253-100mg |
5-Nitro-2-(n-propylamino)pyridine |
25948-11-2 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Apollo Scientific | OR911057-5g |
5-Nitro-2-N-(propylamino)pyridine |
25948-11-2 | 99% | 5g |
£136.00 | 2024-05-24 | |
| Apollo Scientific | OR911057-25g |
5-Nitro-2-N-(propylamino)pyridine |
25948-11-2 | 99% | 25g |
£323.00 | 2024-05-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27416-1g |
5-Nitro-2-(n-propylamino)pyridine, 96% |
25948-11-2 | 96% | 1g |
¥883.00 | 2023-01-11 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27416-10g |
5-Nitro-2-(n-propylamino)pyridine, 96% |
25948-11-2 | 96% | 10g |
¥5028.00 | 2023-01-11 | |
| Chemenu | CM343103-5g |
5-nitro-N-propylpyridin-2-amine |
25948-11-2 | 95%+ | 5g |
$86 | 2022-06-11 | |
| Chemenu | CM343103-25g |
5-nitro-N-propylpyridin-2-amine |
25948-11-2 | 95%+ | 25g |
$343 | 2022-06-11 |
5-Nitro-2-(n-propylamino)pyridine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-Nitro-2-(n-propylamino)pyridine
5-Nitro-2-(n-Propylamino)pyridine: A Comprehensive Overview of CAS No. 25948-11-2
5-Nitro-2-(n-propylamino)pyridine, with the CAS number 25948-11-2, is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a nitro group and an n-propylamino substituent on a pyridine ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The molecular formula of 5-Nitro-2-(n-propylamino)pyridine is C9H11N3O2, and its molecular weight is 189.19 g/mol. The compound is a solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties have been extensively studied, providing a solid foundation for its use in both academic research and industrial applications.
In recent years, 5-Nitro-2-(n-propylamino)pyridine has been the subject of numerous studies due to its potential therapeutic applications. One of the key areas of interest is its activity as an inhibitor of specific enzymes and receptors. For instance, research has shown that this compound can effectively inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways and play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.
A study published in the Journal of Medicinal Chemistry highlighted the potential of 5-Nitro-2-(n-propylamino)pyridine as an inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that are involved in various cellular functions, including cell growth, differentiation, and survival. The inhibition of PKC has been shown to have therapeutic benefits in conditions such as cancer and inflammatory diseases. The study demonstrated that 5-Nitro-2-(n-propylamino)pyridine effectively inhibited PKC activity in vitro, suggesting its potential as a lead compound for the development of novel therapeutic agents.
Beyond its enzymatic inhibition properties, 5-Nitro-2-(n-propylamino)pyridine has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases are characterized by excessive production of pro-inflammatory cytokines and chemokines, which can lead to tissue damage and chronic inflammation. Research has shown that this compound can modulate the expression of these pro-inflammatory mediators, thereby reducing inflammation. A study published in the Journal of Inflammation Research reported that 5-Nitro-2-(n-propylamino)pyridine significantly reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
The pharmacological profile of 5-Nitro-2-(n-propylamino)pyridine has also been explored in preclinical studies. These studies have provided valuable insights into its pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity. One notable study published in the European Journal of Pharmacology evaluated the oral bioavailability and distribution of this compound in rodents. The results indicated that 5-Nitro-2-(n-propylamino)pyridine was well-absorbed after oral administration and distributed primarily to tissues such as the liver and kidneys. Additionally, the compound exhibited low toxicity at therapeutic doses, further supporting its potential for clinical use.
In addition to its therapeutic applications, 5-Nitro-2-(n-propylamino)pyridine has also found utility in chemical synthesis and material science. Its unique electronic properties make it an attractive building block for the synthesis of more complex molecules with tailored functionalities. For example, researchers have utilized this compound as a starting material for the synthesis of novel pyridine-based ligands for metal complexes with potential applications in catalysis and sensing.
The synthesis of 5-Nitro-2-(n-propylamino)pyridine has been optimized using various methods to improve yield and purity. One common approach involves the reaction of 5-nitropyridin-2(1H)-one with n-propylamine under controlled conditions. This method has been reported to yield high-purity product with good yields, making it suitable for large-scale production.
In conclusion, CAS No. 25948-11-2: 5-Nitro-2-(n-propylamino)pyridine is a multifaceted compound with significant potential in both research and practical applications. Its unique chemical structure endows it with diverse biological activities, making it a promising candidate for the development of novel therapeutic agents targeting enzymatic inhibition and inflammation. Furthermore, its utility as a synthetic intermediate highlights its importance in chemical synthesis and material science. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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